molecular formula C19H13BrClN5OS B15043562 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043562
M. Wt: 474.8 g/mol
InChI Key: YKZPJVFOGKKCJS-UHFFFAOYSA-N
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Description

The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic molecule featuring a pyrazol-3-one core substituted with a bromophenyl-thiazole group at position 2 and a 3-chlorophenyl hydrazinylidene moiety at position 4. The Z-configuration at the hydrazinylidene double bond is critical for its stereoelectronic properties.

Properties

Molecular Formula

C19H13BrClN5OS

Molecular Weight

474.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H13BrClN5OS/c1-11-17(24-23-15-4-2-3-14(21)9-15)18(27)26(25-11)19-22-16(10-28-19)12-5-7-13(20)8-6-12/h2-10,25H,1H3

InChI Key

YKZPJVFOGKKCJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with 4-bromobenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction.

    Hydrazone Formation: The thiazole derivative can be reacted with 3-chlorobenzaldehyde hydrazone under acidic conditions to form the hydrazone linkage.

    Pyrazolone Formation: The final step involves the reaction of the hydrazone intermediate with ethyl acetoacetate under basic conditions to form the pyrazolone ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolone rings.

    Reduction: Reduction reactions can occur at the hydrazone linkage.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and pyrazolone rings.

    Reduction Products: Reduced hydrazone derivatives.

    Substitution Products: Compounds with substituted bromine or chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biochemical Probes: Use as a probe to study enzyme interactions and biochemical pathways.

Industry

    Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. For instance:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biochemical pathways.

    Catalytic Activity: As a ligand, it can form complexes with metal ions, facilitating catalytic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

(a) Thiomethyl-Substituted Pyrazolone Derivatives

describes a pyrazolone derivative with a thiomethylphenyl group and a hydroxyphenyl substituent. Unlike the target compound’s bromophenyl-thiazole and hydrazinylidene groups, this analog emphasizes sulfur-based substituents, which may enhance lipophilicity and alter π-stacking interactions. The synthesis route, adapted from Dorofeeva et al., involves condensation reactions similar to those used for hydrazinylidene derivatives, suggesting shared synthetic pathways .

(b) Fluorophenyl-Triazole-Thiazole Hybrids

Compounds 4 and 5 in feature fluorophenyl and triazole moieties. These isostructural compounds crystallize in triclinic symmetry (P̄1) with near-planar conformations, except for one fluorophenyl group oriented perpendicularly.

(c) Trifluoromethyl-Substituted Pyrazolone ()

The compound (4Z)-4-{[(4-chlorophenyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one replaces the bromophenyl-thiazole group with a trifluoromethyl substituent. This difference may influence solubility and reactivity in medicinal chemistry applications .

(a) Bromomethyl-Substituted Pyrazolones ()

Example 5.23 in , 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one , shares bromo and chlorophenyl substituents with the target compound. However, the absence of a thiazole ring and the presence of a bromomethyl group suggest divergent synthetic strategies (e.g., halogenation vs. cyclocondensation). LC/MS data (m/z 381 [M+H]⁺) indicate a lower molecular weight compared to the target compound .

(b) Thiazolidinone Derivatives ()

The compound (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one incorporates a thioxo-thiazolidinone ring instead of a pyrazol-3-one core. The thioxo group enhances hydrogen-bonding capacity, while the isopropoxyphenyl substituent introduces steric bulk absent in the target compound .

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Method Notable Properties
Target Compound Pyrazol-3-one 4-Bromophenyl-thiazole, 3-chlorophenyl-hydrazinylidene Likely cyclocondensation Z-configuration; potential halogen bonding from Br/Cl
Thiomethyl-pyrazolone () Pyrazol-3-one Thiomethylphenyl, hydroxyphenyl Adapted from Dorofeeva et al. Enhanced lipophilicity; planar π-system
Fluorophenyl-triazole-thiazole () Thiazole-triazole 4-Fluorophenyl, triazole Crystallization from DMF Triclinic symmetry (P̄1); near-planar conformation
Trifluoromethyl-pyrazolone () Pyrazol-3-one Trifluoromethyl, 4-chlorophenyl-amino Not specified High electrophilicity; improved metabolic stability
Bromomethyl-pyrazolone () Pyrazol-3-one Bromomethyl, 4-chlorophenyl Procedure A4 (halogenation) Low molecular weight (m/z 381 [M+H]⁺)

Key Research Findings

  • Synthetic Flexibility : The target compound’s bromophenyl-thiazole and hydrazinylidene groups suggest a synthesis involving cyclocondensation of thiazole precursors with hydrazine derivatives, akin to methods in and .
  • Steric and Electronic Effects : Fluorophenyl analogs () exhibit planar conformations, whereas the target compound’s bulkier thiazole and hydrazinylidene groups may reduce planarity, affecting crystallinity and solubility .

Biological Activity

The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 304668-21-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC24H16BrN3O2S
Molecular Weight490.37 g/mol
Density1.50 ± 0.1 g/cm³ (Predicted)
Boiling Point621.4 ± 65.0 °C (Predicted)
pKa1.01 ± 0.10 (Predicted)

The compound features a thiazole ring and a pyrazolone structure, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

The biological activity of heterocyclic compounds containing thiazole and pyrazolone moieties often includes antimicrobial properties. In related studies, compounds with similar frameworks have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The presence of bromophenyl and chlorophenyl groups may enhance these effects due to their electron-withdrawing properties, which can influence the interaction with microbial targets.

Enzyme Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease. For example, some derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds . This suggests that the target compound may possess similar enzyme-inhibiting capabilities, potentially useful in treating conditions related to enzyme overactivity.

Synthesis and Evaluation

A series of studies have focused on synthesizing derivatives of thiazole and pyrazolone compounds to evaluate their biological activities. One notable study synthesized several derivatives and assessed their antiviral and antibacterial properties . The findings indicated that structural modifications could enhance biological activity, underscoring the importance of molecular design in drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like the target molecule. Variations in substituents on the thiazole or pyrazolone rings can significantly impact their pharmacological profiles. For instance, substituents like bromine or chlorine may increase lipophilicity or alter electronic properties, enhancing interaction with biological targets.

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with This compound . Investigating its potential as a therapeutic agent in various disease models will be essential for determining its clinical applicability.

Q & A

Q. What are the foundational synthetic routes for preparing (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one?

Methodological Answer: The compound is synthesized via cyclization reactions involving hydrazine derivatives and thiazole precursors. A typical approach includes:

  • Step 1: Reacting 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde with hydrazine hydrate to form the hydrazinyl intermediate.
  • Step 2: Condensation with 3-chlorophenyl hydrazine under acidic conditions (e.g., glacial acetic acid) to form the hydrazinylidene moiety.
  • Step 3: Cyclization via reflux in ethanol or methanol, monitored by TLC. Yield optimization requires stoichiometric control of reactants and temperature (80–100°C) .

Q. How is the compound structurally characterized to confirm its (4Z) configuration?

Methodological Answer:

  • X-ray crystallography is the gold standard for confirming stereochemistry. For example, orthorhombic crystal systems (space group P212121) with unit-cell parameters (a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) validate the Z-configuration via dihedral angle analysis of the hydrazinylidene group .
  • Spectroscopic techniques : IR (C=N stretch at ~1599 cm⁻¹), ¹H NMR (doublets for thiazole protons at δ 7.8–8.2 ppm), and HRMS (m/z 573.49 [M+H]⁺) .

Q. What preliminary biological assays are recommended for screening its activity?

Methodological Answer:

  • Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli using 50–100 µg/mL concentrations .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what common pitfalls occur?

Methodological Answer:

  • Optimization strategies :

    VariableOptimal ConditionOutcome
    SolventEthanol (reflux)Higher purity vs. DMF (side reactions)
    CatalystGlacial acetic acid (5 drops)Accelerates imine formation
    Temperature65–70°CBalances reaction rate and decomposition
  • Pitfalls :

    • Overheating (>80°C) degrades the hydrazinylidene group.
    • Impure thiazole precursors reduce yield by 20–30% .

Q. How do π–π stacking and C—H···X interactions influence crystallographic packing, and what functional implications arise?

Methodological Answer:

  • Key interactions :
    • C—H···N/F : Stabilize the dihydro-3H-pyrazol-3-one ring (bond distances: 2.6–2.8 Å).
    • π–π stacking : Between thiazole and chlorophenyl rings (centroid distances: 3.8–4.2 Å), enhancing thermal stability.
  • Implications :
    • These interactions correlate with solubility (low in polar solvents) and melting point (156–158°C) .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Case study : Analogues with 4-methoxy vs. 4-bromo substituents show divergent antimicrobial activities (e.g., 4-methoxy enhances Gram-positive activity by 40%).
  • Resolution steps :
    • Perform docking studies to compare binding affinities to bacterial enzymes (e.g., DNA gyrase).
    • Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap < 4 eV suggests reactivity with electrophilic targets).
  • Molecular dynamics (MD) : Simulate binding to kinase domains (e.g., EGFR) over 100 ns trajectories to assess stability of hydrogen bonds with Lys721 .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data?

Methodological Answer:

  • Standardization :
    • Use deuterated solvents (e.g., DMSO-d₆) for NMR consistency.
    • Calibrate IR with polystyrene films (peak at 1601 cm⁻¹ for reference).
  • Troubleshooting : Variability in ¹³C NMR aromatic signals (±0.5 ppm) often stems from residual solvent; lyophilize samples for 24 hours .

Mechanistic and Translational Research

Q. What in vitro models are suitable for studying its antitumor mechanism?

Methodological Answer:

  • Apoptosis assays : Annexin V/PI staining in Jurkat cells post 24-hour treatment.
  • Pathway analysis : Western blot for caspase-3 cleavage and Bcl-2 downregulation .

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